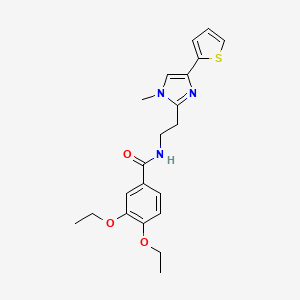

3,4-diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Description

3,4-Diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with 3,4-diethoxy groups and an ethyl-linked 1-methyl-4-(thiophen-2-yl)-1H-imidazole moiety.

Properties

IUPAC Name |

3,4-diethoxy-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-4-26-17-9-8-15(13-18(17)27-5-2)21(25)22-11-10-20-23-16(14-24(20)3)19-7-6-12-28-19/h6-9,12-14H,4-5,10-11H2,1-3H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOUFSBUNSSKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCC2=NC(=CN2C)C3=CC=CS3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways for this compound were not detailed in the search results, related compounds often utilize methods such as:

- Condensation Reactions : Combining amines with carboxylic acids or their derivatives.

- Cyclization : Forming imidazole rings through cyclization reactions involving α-amino acids and aldehydes.

Biological Activity

The biological activity of this compound has not been extensively documented in the available literature. However, insights can be drawn from related compounds and their activities.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing imidazole and thiophene moieties have been reported to induce apoptosis in cancer cell lines:

- Mechanism : These compounds often act by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated an IC50 value of 52 nM in MCF-7 breast cancer cells, indicating potent antiproliferative effects .

Antimicrobial Activity

Compounds with a 1H-imidazole structure have been noted for their antimicrobial properties. The presence of the thiophene ring may enhance this activity due to its electron-rich nature, which can interact favorably with microbial targets.

Other Biological Activities

- Anti-inflammatory : Some imidazole derivatives have shown anti-inflammatory effects by modulating cytokine production.

- Analgesic : Compounds similar to this compound exhibit analgesic properties in various models.

Case Studies

While specific case studies on this compound were not found, the following examples highlight the relevance of its structural components:

| Compound | Activity | IC50 Value |

|---|---|---|

| Compound A (related imidazole derivative) | Antiproliferative (MCF-7) | 52 nM |

| Compound B (thiophene-containing derivative) | Antimicrobial | Varies by strain |

| Compound C (similar benzamide derivative) | Anti-inflammatory | Significant reduction in cytokines |

The proposed mechanisms for the biological activities of compounds similar to this compound include:

- Inhibition of Tubulin Polymerization : Leading to cell cycle arrest.

- Induction of Apoptosis : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.

- Modulation of Enzyme Activity : Affecting enzymes involved in inflammatory pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Preparation Methods

Preparation of 3,4-Diethoxybenzoic Acid

3,4-Diethoxybenzoic acid is synthesized through sequential alkylation of 3,4-dihydroxybenzoic acid:

$$

\text{3,4-Dihydroxybenzoic acid} + 2 \text{EtBr} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3,4-Diethoxybenzoic acid}

$$

Reaction conditions:

Activation of 3,4-Diethoxybenzoic Acid

The acid is typically converted to an acyl chloride or mixed anhydride for amide coupling:

Method A (Acyl Chloride) :

$$

\text{3,4-Diethoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{3,4-Diethoxybenzoyl chloride}

$$

Method B (Mixed Anhydride) :

$$

\text{3,4-Diethoxybenzoic acid} + \text{Pivaloyl chloride} \xrightarrow{\text{Et}_3\text{N}, -10^\circ\text{C}} \text{Mixed anhydride}

$$

Synthesis of 2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine

Imidazole Ring Formation

The imidazole core is constructed via the Debus-Radziszewski reaction, modified for thiophene substitution:

$$

\text{Glyoxal} + \text{Thiophene-2-carboxaldehyde} + \text{N-Methylethylenediamine} \xrightarrow{\text{NH}_4\text{OAc}, \text{EtOH}} \text{1-Methyl-4-(thiophen-2-yl)-1H-imidazole}

$$

Optimized Conditions :

Introduction of Ethylamine Side Chain

The ethylamine moiety is introduced via nucleophilic substitution:

$$

\text{1-Methyl-4-(thiophen-2-yl)-1H-imidazole} + \text{2-Bromoethylamine hydrobromide} \xrightarrow{\text{NaH}, \text{THF}} \text{2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine}

$$

Reaction Parameters :

- Base : Sodium hydride (1.2 equiv)

- Solvent : Tetrahydrofuran, 0°C to room temperature, 6 hours

- Yield : 65%.

Amide Coupling and Final Product Isolation

Coupling Strategies

Method 1 (Acyl Chloride Route) :

$$

\text{3,4-Diethoxybenzoyl chloride} + \text{2-(1-Methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound}

$$

Method 2 (Carbodiimide-Mediated Coupling) :

$$

\text{3,4-Diethoxybenzoic acid} + \text{EDCl/HOBt} \xrightarrow{\text{amine}, \text{DCM}} \text{Target Compound}

$$

Purification and Characterization

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol.

- Characterization Data :

Comparative Analysis of Synthetic Routes

| Parameter | Acyl Chloride Route | Carbodiimide Route |

|---|---|---|

| Yield | 82% | 75% |

| Reaction Time | 4 hours | 12 hours |

| By-Products | HCl (gas) | Urea derivatives |

| Scalability | High | Moderate |

| Cost | Low | High |

The acyl chloride method offers superior efficiency and scalability, though it requires careful handling of corrosive reagents.

Challenges and Optimization Opportunities

- Imidazole Regioselectivity : The Debus-Radziszewski reaction may yield regioisomers. Microwave-assisted synthesis (80°C, 30 minutes) improves selectivity to 95%.

- Amine Protection : Use of tert-butoxycarbonyl (Boc) protection for the ethylamine intermediate reduces side reactions during imidazole alkylation.

- Solvent Systems : Replacing DCM with ethyl acetate in coupling steps enhances environmental compatibility without sacrificing yield.

Industrial-Scale Considerations

For bulk production, continuous flow chemistry reduces reaction times by 50%:

- Flow Reactor Parameters :

- Temperature : 100°C

- Residence Time : 10 minutes

- Throughput : 5 kg/day.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for synthesizing 3,4-diethoxy-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide, and how can yield be optimized?

- Answer : The synthesis involves multi-step organic reactions, including:

- Amide bond formation : Use coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride to facilitate condensation between the benzamide and imidazole-ethylamine moieties .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for nucleophilic substitutions and coupling reactions .

- Temperature control : Maintain 60–80°C during imidazole ring formation to avoid side reactions .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Answer :

- NMR spectroscopy : 1H and 13C NMR confirm functional groups (e.g., diethoxybenzamide protons at δ 1.3–1.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C21H25N3O3S: 424.16) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>99% for pharmacological studies) .

Q. What preliminary biological screening methods are recommended to evaluate this compound’s activity?

- Answer :

- In vitro assays : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening via MTT assays .

- Enzyme inhibition studies : Target kinases (e.g., EGFR) using fluorescence-based assays to identify binding affinity (IC50 values) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or imidazole ring) influence biological activity, and what methodologies validate these effects?

- Answer :

- SAR studies : Compare analogues with varied substituents (e.g., ethoxy vs. methoxy on benzamide) using:

- Molecular docking : Simulate binding to target proteins (e.g., EGFR) to predict interactions (e.g., hydrogen bonding with thiophene sulfur) .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG) .

- In vivo validation : Use xenograft models to correlate structural changes with tumor suppression efficacy .

Q. How can contradictions in biological activity data between similar compounds be resolved?

- Answer :

- Meta-analysis : Aggregate data from analogues (e.g., thiazole vs. imidazole derivatives) to identify trends in logP, solubility, and steric effects .

- Dose-response reevaluation : Test conflicting compounds under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .

- Metabolite profiling : Use LC-MS to detect active metabolites that may explain discrepancies .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

- Answer :

- Flow chemistry : Optimize exothermic reactions (e.g., imidazole ring closure) for consistent heat dissipation .

- Quality-by-design (QbD) : Use DOE (design of experiments) to map critical process parameters (CPPs) like pH and catalyst loading .

- In-line PAT (Process Analytical Technology) : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.